

Suzetrigine Demonstrates Superiority Over Placebo in Pivotal Phase 3 Acute Pain Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Suzetrigine

Cat. No.: B10856436

[Get Quote](#)

For Immediate Release

BOSTON – **Suzetrigine** (VX-548), an investigational, first-in-class, selective NaV1.8 inhibitor, has demonstrated statistically significant and clinically meaningful superiority over placebo in reducing moderate-to-severe acute pain in two pivotal Phase 3 trials. The trials, conducted in patients following abdominoplasty and bunionectomy, met their primary endpoint, showcasing the potential of **Suzetrigine** as a novel non-opioid analgesic for acute pain management.

The comprehensive data from these trials underscore **Suzetrigine**'s efficacy and a favorable safety profile compared to placebo. This guide provides a detailed comparison of **Suzetrigine**'s performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Efficacy in Acute Pain: A Quantitative Comparison

Suzetrigine's efficacy was primarily assessed using the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), as measured by the Numeric Pain Rating Scale (NPRS). A higher SPID48 score indicates greater pain relief.

Primary Endpoint Analysis

In both the abdominoplasty and bunionectomy trials, **Suzetrigine** demonstrated a statistically significant improvement in the primary endpoint of SPID48 compared to placebo.^{[1][2][3]}

Table 1: Primary Efficacy Endpoint - SPID48 (Least Squares Mean Difference from Placebo)

Surgical Model	LS Mean Difference in SPID48 (Suzetrigine vs. Placebo)	95% Confidence Interval	p-value
Abdominoplasty	48.4	33.6, 63.1	<0.0001
Bunionectomy	29.3	14.0, 44.6	0.0002

Source: Vertex Pharmaceuticals, ANESTHESIOLOGY 2024.[1][2][3]

A direct comparison of the mean SPID48 values across the treatment arms further illustrates **Suzetrigine's** analgesic effect.

Table 2: Mean SPID48 by Treatment Arm

Surgical Model	Suzetrigine (Mean SPID48)	Placebo (Mean SPID48)	Hydrocodone/Acet aminophen (Mean SPID48)
Abdominoplasty	118.4	70.1	111.8
Bunionectomy	99.9	70.6	120.1

Source: Vertex Pharmaceuticals Phase 3 Program Results.[4]

Secondary Endpoint: Time to Meaningful Pain Relief

Suzetrigine also demonstrated a more rapid onset of meaningful pain relief, defined as a ≥ 2 -point reduction in NPRS from baseline, compared to placebo.[3]

Table 3: Median Time to Meaningful Pain Relief

Surgical Model	Suzetrigine (Median Time)	Placebo (Median Time)	p-value (vs. Placebo)
Abdominoplasty	119 minutes	480 minutes	<0.0001
Bunionectomy	240 minutes	480 minutes	0.0016

Source: Vertex Pharmaceuticals Phase 3 Program Results.[5]

Safety and Tolerability Profile

Across the Phase 3 program, **Suzetrigine** was generally well-tolerated, with a lower incidence of adverse events compared to both placebo and the active comparator, hydrocodone/acetaminophen (HB/APAP).[6][7]

Table 4: Incidence of Adverse Events (AEs)

Surgical Model	Suzetrigine	Placebo	Hydrocodone/Acetaminophen
Abdominoplasty	50.0%	56.3%	60.7%
Bunionectomy	31.0%	35.2%	41.8%

Source: Vertex Pharmaceuticals Phase 3 Program Results.[6]

The most common adverse events were generally mild to moderate in severity.

Table 5: Common Adverse Events (Incidence \geq 5% in any treatment group)

Adverse Event	Suzetrigine	Placebo	Hydrocodone/Acetaminophen
Nausea	8.2%	10.6%	14.4%
Headache	4.9%	9.3%	10.4%
Constipation	3.5%	4.2%	5.1%
Dizziness	3.5%	5.1%	5.3%

Source: Vertex Pharmaceuticals Phase 3 Program Results.[7]

Experimental Protocols

Pivotal Phase 3 Trial Design

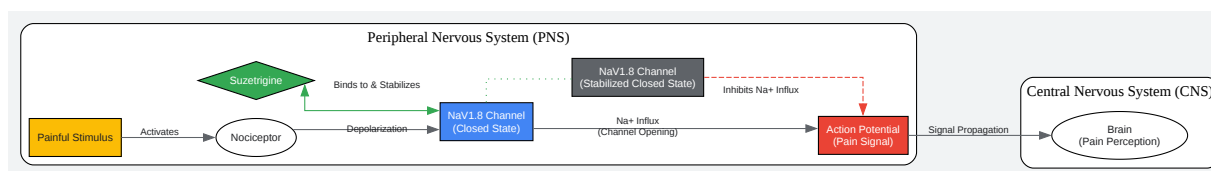
The efficacy and safety of **Suzetrigine** were evaluated in two randomized, double-blind, placebo- and active-controlled Phase 3 trials in patients with moderate-to-severe acute pain following specific surgical procedures.

- Patient Population: Adult patients (18-80 years) experiencing moderate-to-severe acute pain (NPRS score ≥ 4) after either abdominoplasty or bunionectomy.
- Treatment Arms:
 - **Suzetrigine**: An initial oral dose of 100 mg followed by 50 mg every 12 hours.[5]
 - Placebo: Matched to the **Suzetrigine** regimen.
 - Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours (active comparator).[5]
- Randomization: Patients were randomized in a 2:1:2 ratio to receive **Suzetrigine**, placebo, or HB/APAP.
- Primary Endpoint: The time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[2]

- **Pain Assessment:** Pain intensity was measured using an 11-point Numeric Pain Rating Scale (NPRS), where 0 represents "no pain" and 10 represents the "worst pain imaginable." Pain assessments were performed at scheduled timepoints over the 48-hour treatment period.^[2]
- **SPID48 Calculation:** The SPID is calculated by determining the pain intensity difference between the NPRS score at each scheduled timepoint and the baseline score. Each difference is then multiplied by the time interval since the last measurement. These time-weighted differences are summed over the 48-hour period to provide a cumulative measure of pain relief.^[2]

Mechanism of Action: Selective Inhibition of NaV1.8

Suzetrigine's novel mechanism of action targets the NaV1.8 voltage-gated sodium channel, which is highly expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in pain signal transmission.

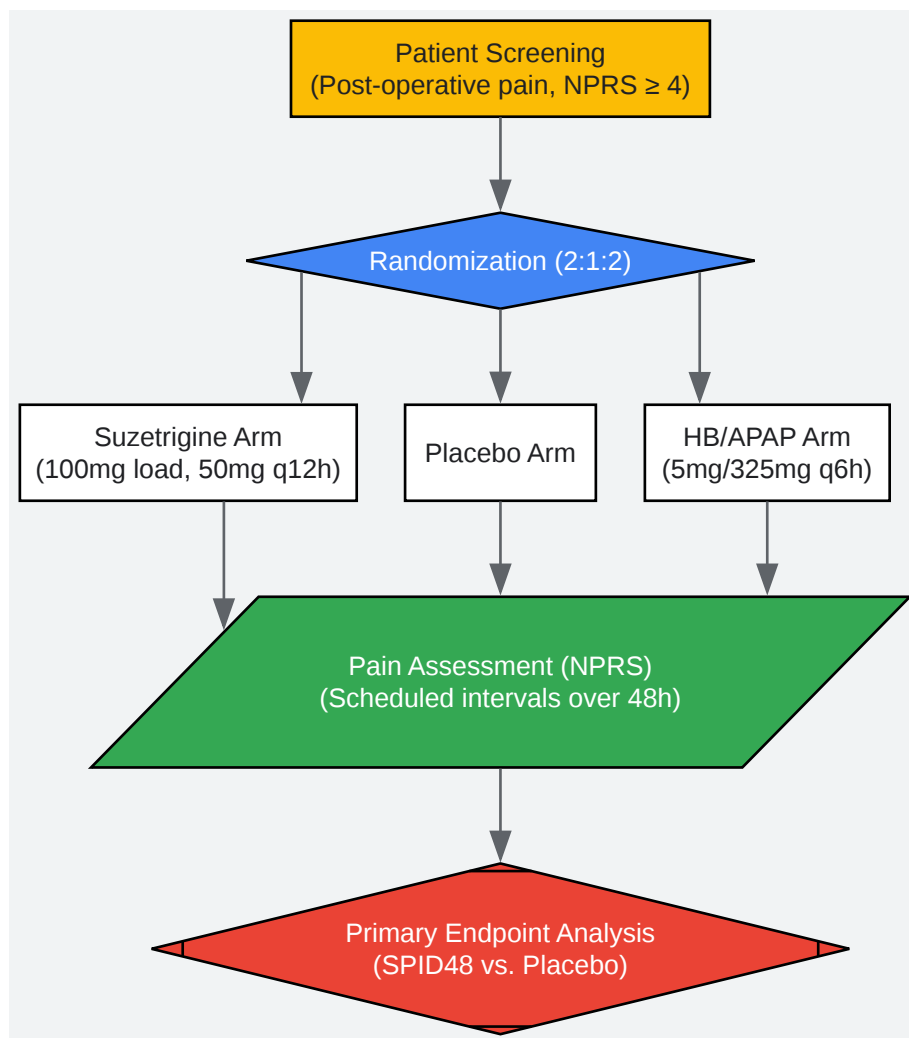


[Click to download full resolution via product page](#)

Caption: **Suzetrigine**'s mechanism of action in the peripheral nervous system.

Phase 3 Trial Workflow

The pivotal Phase 3 trials for **Suzetrigine** in acute pain followed a structured workflow from patient screening to data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow of the pivotal Phase 3 acute pain trials for **Suzetrigine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugtopics.com [drugtopics.com]
- 2. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [hcplive.com](https://www.hcplive.com) [[hcplive.com](https://www.hcplive.com)]
- 4. Reddit - The heart of the internet [[reddit.com](https://www.reddit.com)]
- 5. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vertex Unveils Full Phase III Data for Non-Opioid Pain Candidate, Touts Safety Profile - BioSpace [[biospace.com](https://www.biospace.com)]
- 7. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- To cite this document: BenchChem. [Suzetrigine Demonstrates Superiority Over Placebo in Pivotal Phase 3 Acute Pain Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856436#suzetrigine-s-superiority-over-placebo-in-pivotal-phase-3-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com